molecular formula C7H7BrClF3N2 B1483635 4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 2090575-16-7

4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B1483635
CAS No.: 2090575-16-7
M. Wt: 291.49 g/mol
InChI Key: VKZCKYXQOFJQAM-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Chlorination: The chloroethyl group can be introduced through the reaction of the pyrazole derivative with 2-chloroethyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium iodide in acetone for halogen exchange, and amines for nucleophilic substitution.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

4-Bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Materials science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Agricultural chemistry: It can be a precursor for the synthesis of agrochemicals such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(2-chloroethyl)-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the methyl group.

    4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole: Similar structure but lacks the trifluoromethyl group.

    4-Bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of 4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole lies in its combination of halogen atoms and the pyrazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group, in particular, can enhance the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design.

Properties

IUPAC Name

4-bromo-1-(2-chloroethyl)-5-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClF3N2/c1-4-5(8)6(7(10,11)12)13-14(4)3-2-9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZCKYXQOFJQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCCl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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